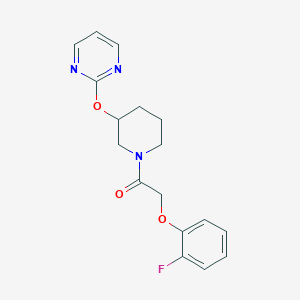

2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Description

2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a fluorophenoxy group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-14-6-1-2-7-15(14)23-12-16(22)21-10-3-5-13(11-21)24-17-19-8-4-9-20-17/h1-2,4,6-9,13H,3,5,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZZDHRCNIPOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Fluorophenoxy Intermediate: Reacting 2-fluorophenol with an appropriate halogenated ethanone under basic conditions.

Piperidine Derivative Formation: Reacting piperidine with a pyrimidin-2-yloxy halide to form the piperidin-1-yl intermediate.

Coupling Reaction: Combining the fluorophenoxy intermediate with the piperidin-1-yl intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.

Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

Substitution: The fluorophenoxy and pyrimidin-2-yloxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds similar to 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone demonstrate antimicrobial properties. The presence of the pyrimidinyl group is thought to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains .

Antifungal Properties

The compound has been evaluated for its antifungal activity, particularly against strains resistant to conventional treatments. Its structural components allow it to interfere with fungal cell wall synthesis, making it a candidate for further development in antifungal therapies .

Potential in Cancer Therapy

Preliminary investigations suggest that this compound may have applications in cancer treatment. It has been linked to the inhibition of specific kinases involved in tumor progression, indicating potential as an anticancer agent. The piperidine moiety is crucial for binding to target proteins associated with cancer cell proliferation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chlorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

- 2-(2-Bromophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

- 2-(2-Methylphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may confer unique properties such as increased metabolic stability, altered electronic effects, and potential changes in binding affinity to biological targets compared to its analogs.

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034576-17-3 , exhibits a complex molecular structure that suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHF₃O

- Molecular Weight : 331.34 g/mol

- Structure : The compound features a piperidine ring, a pyrimidine moiety, and a fluorophenoxy group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. A related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the standard drug bleomycin in cytotoxicity assays .

Anticonvulsant Activity

Another study focused on piperidine derivatives has reported considerable anticonvulsant activity in models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock). The mechanism appears to involve interactions with benzodiazepine receptors, suggesting that similar derivatives may also exhibit neuroprotective properties .

Antifungal Activity

Emerging research has indicated that compounds with similar structural features possess antifungal properties. Triazole derivatives related to this compound have shown promising results against various fungal pathogens, indicating a potential application in antifungal therapies .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses suggest that:

- Receptor Modulation : The interaction with specific receptors (e.g., benzodiazepine receptors for anticonvulsant activity) may play a critical role in its pharmacodynamics.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and fungal metabolism.

- Cell Cycle Disruption : Some derivatives have been shown to interfere with cell cycle regulation in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

Q & A

Q. What are common synthetic routes for preparing 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone?

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A plausible route involves:

- Step 1 : Functionalization of the piperidine ring with pyrimidin-2-yloxy groups using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) to achieve regioselective substitution .

- Step 2 : Coupling the fluorophenoxy moiety via a nucleophilic acyl substitution reaction, typically employing a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : Use , , and high-resolution mass spectrometry (HRMS) to verify the molecular backbone and substituents .

- Purity Assessment : HPLC with UV detection (C18 column, methanol/water mobile phase) or integration for quantitative analysis .

- Functional Group Analysis : FT-IR to confirm ester/ether linkages (e.g., C=O stretch at ~1700 cm) .

Q. What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant per GHS) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Advanced NMR Techniques : Employ or to clarify coupling patterns and assign stereochemistry .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when ambiguity persists .

Q. What experimental strategies mitigate degradation during long-term stability studies?

- Storage Optimization : Use amber vials under inert gas (N/Ar) and continuous cooling (4°C) to slow hydrolysis/oxidation .

- Stability-Indicating Assays : Monitor degradation via LC-MS to identify byproducts (e.g., fluorophenol or pyrimidine derivatives) .

- Accelerated Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life using Arrhenius kinetics .

Q. How can researchers design assays to study this compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (, , ) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into the enzyme solution .

- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to predict binding poses and guide mutagenesis experiments .

Q. What methodologies address low reproducibility in synthetic yields?

- Reaction Monitoring : In situ FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction termination .

- DoE (Design of Experiments) : Apply factorial design to evaluate critical parameters (e.g., solvent polarity, catalyst loading) and identify robust conditions .

- Scale-Up Protocols : Use flow chemistry systems to maintain consistency between lab-scale and pilot-scale syntheses .

Data Contradiction and Mechanistic Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Meta-Dynamics Simulations : Identify conformational changes in the target protein that alter binding pockets .

- Metabolite Screening : Test for off-target interactions using a broad-panel kinase assay or cytochrome P450 inhibition studies .

- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to detect unintended protein interactions .

Q. What advanced techniques characterize decomposition products under thermal stress?

- TGA-FTIR/MS : Thermogravimetric analysis coupled with evolved gas analysis identifies volatile degradation products (e.g., HF or CO) .

- High-Resolution LC-MS/MS : Fragmentation patterns help elucidate non-volatile byproducts (e.g., ring-opened derivatives) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition changes in solid-state degradation .

Tables for Key Data

Q. Table 1. Synthetic Yield Optimization via DoE

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temp (°C) | 60–100 | 80 | +25% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +18% |

| Solvent (DMF/HO ratio) | 9:1–7:3 | 8:2 | +12% |

| Based on factorial design in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.